(R)-N-(1-phenylethyl)propan-2-amine, also known as (R)-phenethylpropan-2-amine, is an organic compound with the molecular formula . It is classified as a secondary amine due to the presence of a nitrogen atom bonded to two carbon atoms. The compound is notable for its potential biological activity and applications in medicinal chemistry, particularly in the treatment of neurological disorders and as a building block in organic synthesis.
This compound can be synthesized through various methods, including reductive amination and transaminase-mediated processes. It is derived from acetophenone and isopropylamine, among other precursors.
(R)-N-(1-phenylethyl)propan-2-amine belongs to the class of amines, specifically secondary amines. It is also categorized under chiral compounds due to its asymmetric carbon atom, which contributes to its enantiomeric forms.
The reductive amination process typically requires controlled conditions to optimize yield and purity. The use of continuous flow reactors has been explored for industrial applications to enhance efficiency and scalability.
The molecular structure of (R)-N-(1-phenylethyl)propan-2-amine features a propan-2-amine backbone with a phenethyl group attached to the nitrogen atom. The structural formula can be represented as follows:
Key structural data include:
(R)-N-(1-phenylethyl)propan-2-amine undergoes several chemical reactions:
The specific conditions for these reactions vary based on the desired product and reagents used. For instance, oxidation reactions typically require careful control of temperature and pH to avoid overoxidation.
(R)-N-(1-phenylethyl)propan-2-amine primarily targets the enzyme amine oxidase [flavin-containing] B. Its mechanism involves inhibition of this enzyme, which plays a crucial role in the metabolism of biogenic and xenobiotic amines.
The biochemical pathways affected by this compound may influence neurological and vascular functions due to its interaction with neurotransmitter metabolism.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) for structural confirmation and purity assessment .
(R)-N-(1-phenylethyl)propan-2-amine has diverse applications in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its significance in both academic research and industrial processes.
(R)-Selective ω-transaminases (ω-TAs) catalyze the asymmetric reductive amination of prochiral ketones to yield enantiomerically pure amines, including (R)-N-(1-phenylethyl)propan-2-amine. Optimization studies using 1-phenylpropan-2-one as a model substrate revealed that conversion rates and enantioselectivity are heavily influenced by reaction parameters. Key findings include:
Engineered transaminases from Arthrobacter sp. (ArRm-TA) and Aspergillus terreus (AtR-TA) demonstrated exceptional performance, achieving >99% enantiomeric excess (ee) for the (R)-enantiomer at substrate concentrations of 50-100 mM. The small binding pocket residues (V69, F122, A284 in ArR-TA) were identified as critical for accommodating the isopropyl substituent of the target amine [2] [6].
Table 1: Optimization Parameters for Transaminase-Mediated Synthesis
Parameter | Optimal Range | Impact on Conversion | Impact on ee |
---|---|---|---|
pH | 7.5-8.5 | Critical (↓ outside range) | Minimal effect |
Temperature | 30-37°C | Moderate temperature dependence | High (>99% within range) |
DMSO concentration | ≤20% v/v | Enhanced solubility → ↑ conversion | No detrimental effect |
Sec-butylamine donor | 10 equiv | 88-89% conversion | >99% ee maintained |
Substrate concentration | 50-100 mM | Linear increase to 100mM | No detrimental effect |
Immobilization techniques significantly enhance the operational stability and reusability of transaminase biocatalysts. Sol-gel encapsulation of E. coli whole-cells overexpressing (R)-selective transaminases (ArR-TA, ArRm-TA, AtR-TA) demonstrated substantial advantages:
The immobilization matrix (silica-based sol-gel) provided diffusion constraints that reduced substrate inhibition at concentrations above 75 mM. This allowed asymmetric synthesis of (R)-N-(1-phenylethyl)propan-2-amine at preparative scale (100mL) with productivities reaching 5.19 g/L/day for structurally similar phenylglycinol derivatives [2] [7].
(R)-Selective transaminases enable production of the (S)-enantiomer via kinetic resolution of racemic amines. When applied to racemic N-(1-phenylethyl)propan-2-amine:
The engineered ArRm-TA exhibited 12-fold higher reaction rates for the (R)-enantiomer versus the (S)-enantiomer, enabling efficient separation. This kinetic resolution approach complements asymmetric synthesis by providing access to both enantiomers from the same racemic starting material, though with inherent yield limitations for the (S)-enantiomer [2] [6].
Directed evolution and rational design have overcome natural limitations of transaminases for bulky substrates like N-(1-phenylethyl)propan-2-amine. Key engineering strategies include:
Computational tools (AlphaFold-predicted structures, molecular docking) enabled targeted mutagenesis for enhanced enantioselectivity. Engineered variants achieved 200-fold increased activity toward sterically demanding ketone precursors while maintaining >99% ee. The ArRm-TA variant (V69G/F122I/A284G/Y26H/V65A) exemplifies this approach, showing 45% conversion of the previously inaccessible N-isopropyl analog at 50mM substrate concentration [6].
Table 2: Engineered Transaminase Variants for Bulky Amine Synthesis
Variant | Mutations | Relative Activity | Substrate Scope Improvement | ee (%) |
---|---|---|---|---|
ArR-TA (wild-type) | None | 1× | Methyl/ethyl substituents only | >99 |
ArRm-TA | V69G/F122I/A284G | 85× | Isopropyl, cyclopropyl substituents | >99 |
MAO-5N | Multiple (Tertiary amine active) | N/A | Cyclic tertiary amines accepted | N/A |
ATA-117-R8 | S223P/V69G/F122I/A284G | 130× | Trifluorophenyl-containing substrates | >99 |
The choice of amine donor critically influences conversion efficiency and process economics in transaminase-catalyzed synthesis. Three donor types show distinct advantages:
Process considerations favor sec-butylamine for large-scale synthesis due to its balance of cost, volatility, and acceptable excess requirements. For closed systems, diethylenetriamine shows promise for near-quantitative conversions through irreversible co-product dimerization [2] [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3